molecular formula C13H18FNO B15278819 1-(((4-Fluorobenzyl)amino)methyl)cyclopentan-1-ol

1-(((4-Fluorobenzyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B15278819
M. Wt: 223.29 g/mol
InChI Key: CRLDWQYCIGDDDL-UHFFFAOYSA-N
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Description

1-(((4-Fluorobenzyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16FNO It features a cyclopentanol core with a 4-fluorobenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((4-Fluorobenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-fluorobenzylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions: 1-(((4-Fluorobenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(((4-Fluorobenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((4-Fluorobenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol
  • 1-(((4-Bromobenzyl)amino)methyl)cyclopentan-1-ol
  • 1-(((4-Methylbenzyl)amino)methyl)cyclopentan-1-ol

Comparison: 1-(((4-Fluorobenzyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

1-[[(4-fluorophenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H18FNO/c14-12-5-3-11(4-6-12)9-15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2

InChI Key

CRLDWQYCIGDDDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNCC2=CC=C(C=C2)F)O

Origin of Product

United States

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